L-Norvaline

Overview

Description

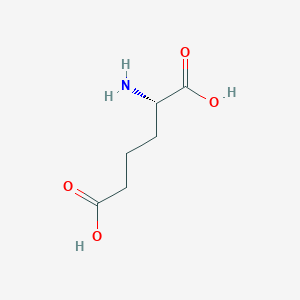

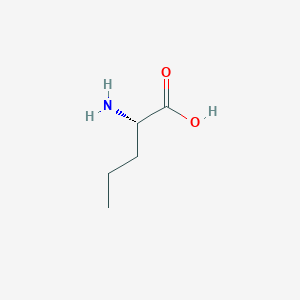

L-Norvaline is an amino acid commonly used in scientific research. It is a non-essential amino acid, meaning it can be synthesized in the body. It is an isomer of L-valine, an essential amino acid, and can be synthesized from this molecule. This compound is often used as a reagent in biochemical and physiological experiments due to its unique properties.

Scientific Research Applications

Pharmaceutical Production : Yunlong et al. (2017) developed an environmentally friendly method for producing high-purity L-Norvaline, a vital intermediate in the production of the antihypertensive drug Perindopril. This method, based on a desymmetrization process, yielded this compound with over 99% enantiomeric excess and a 96.7% conversion rate, indicating its potential for pharmaceutical industry application (Yunlong et al., 2017).

Treatment of Alzheimer’s Disease : Polis et al. (2019) found that this compound, as an arginase inhibitor, reverses cognitive decline in Alzheimer’s disease (AD) mice models. The treatment showed neuroprotective effects, such as reduced beta-amyloidosis, alleviated microgliosis, and reduced TNFα transcription levels. This indicates this compound's potential as a therapeutic agent against AD (Polis et al., 2019).

Metabolic Syndrome Treatment : Dobhal et al. (2021) assessed the treatment effect of this compound on metabolic syndrome (MetS) abnormalities in hyperlipidemic diabetic rats. The treatment significantly alleviated the abnormalities of MetS, suggesting its potential as a treatment strategy for managing MetS symptoms (Dobhal et al., 2021).

Cytotoxicity and Mitochondrial Dysfunction : Samardzic and Rodgers (2019) showed that this compound can decrease cell viability and cause necrotic cell death, along with significant changes in mitochondrial morphology and function. This indicates its potential cytotoxic effects (Samardzic & Rodgers, 2019).

Oxidative Stress in Diabetic Conditions : De and Singh (2016) evaluated this compound's effect in combating oxidative stress in the testes of hyperglycemic male rats. The treatment showed significant improvement in the levels of various antioxidant enzymes, indicating its potential in treating diabetes-induced oxidative stress (De & Singh, 2016).

Urea Synthesis Regulation : Saheki et al. (1979) found that this compound inhibits urea synthesis from ammonium chloride in rat liver, mainly through the inhibition of arginase. This provides insights into the regulation of urea synthesis and the potential therapeutic applications of this compound in related disorders (Saheki et al., 1979).

Bone Tissue Microcirculation : Research on the effects of this compound on bone tissue microcirculation showed that it helps prevent reduction of microcirculation in osteoporotic bone tissue, suggesting its potential in treating osteoporosis-related conditions (Rajkumar et al., 2016).

Mechanism of Action

Target of Action

L-Norvaline is known to target n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase . These enzymes play a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the body.

Mode of Action

This compound is an amino acid derivative that inhibits the enzyme arginase . This inhibition leads to increased levels of arginine, a semi-essential amino acid, and enhanced production of nitric oxide . Nitric oxide is a potent vasodilator that plays a significant role in various physiological processes, including regulation of blood flow and immune response.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the urea cycle . The inhibition of arginase by this compound leads to an increase in the levels of arginine, which in turn enhances the production of nitric oxide . This can have downstream effects on various physiological processes, including blood flow and immune response. Additionally, this compound has been shown to interact with the mTOR-ribosomal protein S6 kinase β-1 (S6K1) pathway , which promotes inflammation and oxidative stress .

Pharmacokinetics

It’s known that this compound can inhibit arginase and increase nitric oxide production, suggesting that it has bioavailability sufficient to exert these effects .

Result of Action

The inhibition of arginase by this compound leads to increased levels of arginine and enhanced production of nitric oxide . This can result in improved blood flow and muscle pumps during workouts, enhanced nutrient delivery to muscles for better performance and recovery, and support for cardiovascular health . In the context of neurodegenerative disorders like Alzheimer’s disease, this compound treatment has been shown to reverse cognitive decline, reduce beta-amyloidosis, alleviate microgliosis, and increase levels of neuroplasticity-related protein PSD-95 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, down-shifts of free oxygen can lead to high levels of intracellular accumulation of pyruvate and the subsequent biosynthesis of norvaline . This demonstrates the biochemical and metabolic consequences of the development of a highly oxidizing environment . Furthermore, the efficacy and stability of this compound can be affected by factors such as pH, temperature, and the presence of other compounds in the environment.

properties

IUPAC Name |

(2S)-2-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDPXSYFESPGGJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018015 | |

| Record name | L-Norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6600-40-4, 760-78-1 | |

| Record name | L-Norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6600-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006600404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norvaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norvaline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORVALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A70UKS48FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B554913.png)